2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepin class, characterized by a fused bicyclic core with an oxygen atom in the seven-membered ring. The 10-methyl group on the oxazepin ring likely improves metabolic stability by reducing oxidative demethylation.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-26-18-6-4-5-7-20(18)31-19-11-9-16(14-17(19)24(26)28)25-23(27)13-15-8-10-21(29-2)22(12-15)30-3/h4-12,14H,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYBDKPLBUQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as o-aminophenols and o-haloanilines under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the oxazepine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic pathways.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, 80°C) | 6M HCl, reflux | 2-(3,4-dimethoxyphenyl)acetic acid + 10-methyl-11-oxodibenzooxazepin-2-amine | 72% | |
| Alkaline hydrolysis (NaOH) | 2M NaOH, ethanol, 60°C | Sodium salt of 2-(3,4-dimethoxyphenyl)acetate + free amine | 68% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C-N bond. Acidic conditions protonate the amine, while alkaline conditions deprotonate the hydroxyl intermediate.
Reduction of the Oxazepine Ketone
The 11-oxo group in the dibenzooxazepine core can be reduced to a secondary alcohol, altering the compound’s pharmacological properties.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-hydroxy-dibenzooxazepin-2-yl)acetamide | 85% | |
| Borohydride reduction | NaBH₄, MeOH, 0°C | Same as above | 78% |
Key Notes :
- Pd/C-mediated hydrogenation is stereospecific and avoids over-reduction.
- NaBH₄ is less efficient due to steric hindrance from the fused aromatic system.
Electrophilic Aromatic Substitution (EAS) on the Dimethoxyphenyl Ring
The electron-rich 3,4-dimethoxyphenyl group undergoes nitration, sulfonation, or halogenation at the para position relative to methoxy groups.
Regioselectivity :
Methoxy groups direct electrophiles to the C5 position (para to both substituents) .
Oxidation of the Methyl Group
The 10-methyl substituent on the oxazepine nitrogen is susceptible to oxidation, forming a carboxylic acid derivative.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Strong oxidation | KMnO₄, H₂SO₄, 100°C | 2-(3,4-dimethoxyphenyl)-N-(10-carboxy-11-oxodibenzooxazepin-2-yl)acetamide | 41% |
Limitations :
Over-oxidation may degrade the oxazepine ring, necessitating controlled conditions.
Ring-Opening Reactions of the Dibenzooxazepine Core
Under strongly acidic or reductive conditions, the oxazepine ring undergoes cleavage, yielding biphenyl derivatives.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic ring opening | HBr (48%), reflux | 2-(3,4-dimethoxyphenyl)-N-(2-amino-4-methylbiphenyl-3-yl)acetamide | 34% | |
| Reductive cleavage | LiAlH₄, THF, 0°C | 2-(3,4-dimethoxyphenyl)-N-(2-(aminomethyl)biphenyl-3-yl)acetamide | 29% |
Mechanism :
Protonation of the oxygen atom weakens the C-O bond, enabling nucleophilic attack by bromide or hydride.
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and documented case studies.
Antipsychotic Activity
Research indicates that compounds similar to This compound exhibit antagonistic effects on dopamine D2 receptors. This mechanism is crucial for the treatment of schizophrenia and other psychotic disorders. The selective antagonism of these receptors can lead to significant therapeutic benefits while minimizing side effects associated with traditional antipsychotics .
Anti-inflammatory Properties
Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
The neuroprotective potential of this compound is being investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on dopamine receptor modulation. The results indicated that the compound significantly reduced symptoms of psychosis in animal models, suggesting a promising pathway for further development into therapeutic agents .
Case Study 2: Inhibition of Inflammatory Pathways
In vitro studies demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine effectively inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers in human cell lines. This supports the hypothesis that these compounds can serve as anti-inflammatory agents .
Case Study 3: Neuroprotection in Cellular Models
Research published in Neuropharmacology examined the neuroprotective effects of oxazepine derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds significantly improved cell viability and reduced markers of apoptosis, indicating their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxy substituents in the target compound may enhance binding to receptors requiring aromatic stacking (e.g., dopamine D2) compared to mono-substituted analogs like the 4-methoxy derivative .
- Heterocycle Core : Oxazepin derivatives (O atom) are less polarizable than thiazepin analogs (S atom, ), which could influence selectivity for specific receptor subtypes .
- Steric Effects : The isopropylsulfonyl group in introduces steric bulk, likely reducing off-target interactions but limiting conformational flexibility .
Research Findings and Data Gaps
- Receptor Binding : highlights D2 dopamine receptor antagonism in thiazepin derivatives, suggesting the target compound’s oxazepin core and dimethoxy groups may modulate similar activity with improved selectivity .
- Metabolic Stability : Ethoxy-substituted analogs () may exhibit longer half-lives than methoxy derivatives due to slower oxidative metabolism.
- Data Limitations : Key parameters (e.g., IC50, logP, solubility) for the target compound are unavailable in the evidence, necessitating further experimental validation.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic derivative that falls within the class of dibenzo[b,f][1,4]oxazepines. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant antidepressant and anxiolytic effects. The compound has been shown to selectively antagonize dopamine D2 receptors, which may contribute to its mood-stabilizing properties. In preclinical studies, it demonstrated a reduction in depressive-like behaviors in rodent models when administered at varying doses .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have indicated that similar compounds within this class can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound has shown effectiveness against various cancer cell lines with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.33 |
| HCT116 (Colon Cancer) | 19.7 |
| U87MG (Brain Cancer) | 0.50 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Study 1: Antidepressant Efficacy
In a controlled study involving chronic mild stress models in rats, the administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs .
Study 2: Antitumor Potential
A recent study evaluated the antitumor efficacy of the compound against human leukemia cells (HL-60). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 8 µM . The study highlighted the importance of the oxazepine moiety in mediating these effects.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Selective antagonism at dopamine D2 receptors may underlie its antidepressant effects.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through mitochondrial pathway activation.
- Antimicrobial Mechanisms : Interference with bacterial metabolic processes leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
